![molecular formula C13H13ClN4O B10778886 [(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778886.png)
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea is a synthetic organic compound characterized by the presence of a pyrrole ring, a phenyl group, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea typically involves the reaction of 4-chloro-3-pyrrol-1-ylphenylamine with an appropriate isocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
化学反応の分析
Types of Reactions
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or mechanical strength.
作用機序
The mechanism of action of [(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by blocking their active sites or modulate receptor function by binding to receptor sites and influencing signal transduction pathways.
類似化合物との比較
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea can be compared to other similar compounds, such as:
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]thiourea: Similar structure but contains a sulfur atom instead of an oxygen atom in the urea moiety.
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]carbamate: Contains a carbamate group instead of a urea group.
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]guanidine: Contains a guanidine group instead of a urea group.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the unique characteristics of this compound.
特性
分子式 |
C13H13ClN4O |
|---|---|
分子量 |
276.72 g/mol |
IUPAC名 |
[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C13H13ClN4O/c1-9(16-17-13(15)19)10-4-5-11(14)12(8-10)18-6-2-3-7-18/h2-8H,1H3,(H3,15,17,19)/b16-9- |
InChIキー |
LJPBPZVMXOSHCQ-SXGWCWSVSA-N |
異性体SMILES |
C/C(=N/NC(=O)N)/C1=CC(=C(C=C1)Cl)N2C=CC=C2 |
正規SMILES |
CC(=NNC(=O)N)C1=CC(=C(C=C1)Cl)N2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methoxy-2-thia-4,9,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B10778807.png)
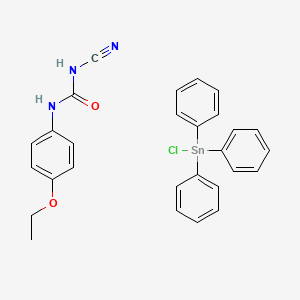

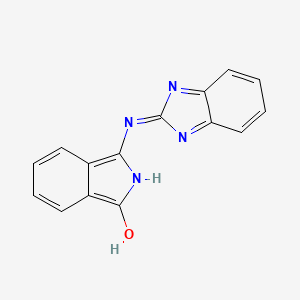
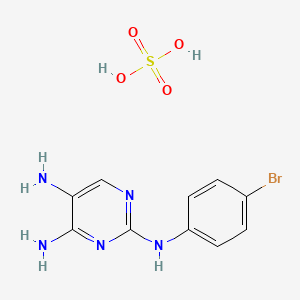
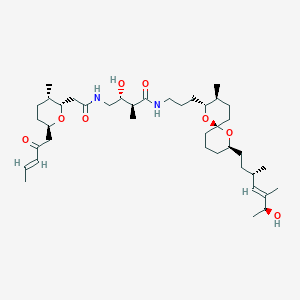
![1H-Benzo[a]carbazole-1,4(11H)-dione, 8-methoxy-11-methyl-](/img/structure/B10778857.png)
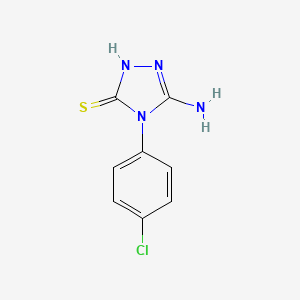
![5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-8-[(1S)-1,2-dihydroxyethyl]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S,10S)-](/img/structure/B10778872.png)
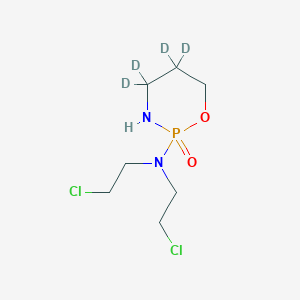
![methanesulfonic acid;methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B10778891.png)
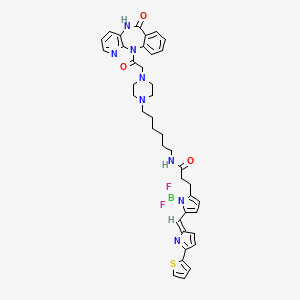

![(1R,2S,9S,12S,13R,16S)-9,13-dimethyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4(8),5,18-trien-16-ol](/img/structure/B10778903.png)
